N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
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Overview
Description
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is a complex organic compound that features a variety of functional groups, including methoxy, nitro, sulfonyl, and piperidinyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Sulfonylation: Introduction of the sulfonyl group.
Amidation: Formation of the glycinamide structure.
Piperidinylation: Introduction of the piperidinyl group.
Each step would require specific reagents and conditions, such as acids for nitration, bases for methoxylation, and coupling agents for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
- N~2~-(2-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
- N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide
Uniqueness
The unique combination of functional groups in N2-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C22H26N4O7S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H26N4O7S/c1-33-20-11-10-16(26(29)30)14-19(20)25(34(2,31)32)15-21(27)23-18-9-5-4-8-17(18)22(28)24-12-6-3-7-13-24/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,23,27) |
InChI Key |
JEYCIFXDSMYFSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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